N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide
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Overview
Description
N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of iodine atoms and a hydroxy group attached to a phenyl ring, making it a valuable molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide typically involves multi-step processes. One common method includes the iodination of a precursor compound followed by acylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating purification steps such as recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another, often using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodophenyl acetic acid derivatives, while reduction could produce hydroxyethyl derivatives .
Scientific Research Applications
N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its therapeutic properties, particularly in thyroid-related disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The hydroxy and iodine groups play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. This compound can modulate the activity of thyroid hormones, making it relevant in the treatment of thyroid disorders .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine: Another iodine-containing compound used in thyroid hormone replacement therapy.
Liothyronine: Similar in structure but with different iodine positioning, affecting its biological activity.
Uniqueness
N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide is unique due to its specific iodine and hydroxy group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Properties
CAS No. |
90468-81-8 |
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Molecular Formula |
C10H11I2NO2 |
Molecular Weight |
431.01 g/mol |
IUPAC Name |
N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11I2NO2/c1-6(14)13-3-2-7-4-8(11)10(15)9(12)5-7/h4-5,15H,2-3H2,1H3,(H,13,14) |
InChI Key |
DKLFOTCIVFBSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C(=C1)I)O)I |
Origin of Product |
United States |
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